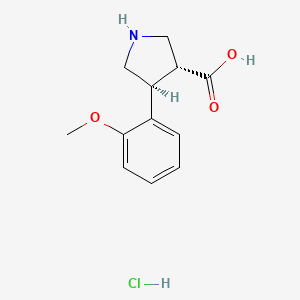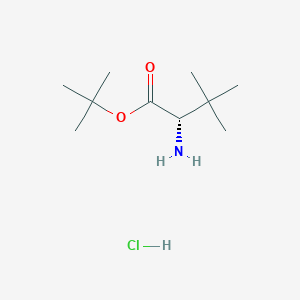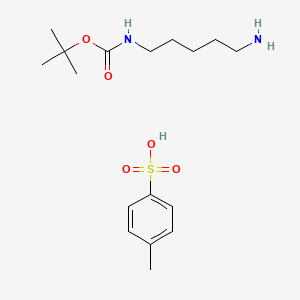
4-Hydroxy-5-methylpicolinic acid
Übersicht
Beschreibung
4-Hydroxy-5-methylpicolinic acid (4-HMP) is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals. It has been shown to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In recent years, 4-HMP has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-Hydroxy-5-methylpicolinic acid is not fully understood, but it is believed to act through various pathways. It has been shown to increase the expression of antioxidant enzymes, which helps to protect cells from oxidative stress. Additionally, 4-Hydroxy-5-methylpicolinic acid has been shown to inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Hydroxy-5-methylpicolinic acid has various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to protect cells from oxidative stress. Additionally, 4-Hydroxy-5-methylpicolinic acid has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which helps to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Hydroxy-5-methylpicolinic acid in lab experiments include its ability to protect cells from oxidative stress and reduce inflammation. Additionally, 4-Hydroxy-5-methylpicolinic acid is relatively easy to synthesize and can be produced through microbial fermentation, making it a cost-effective option. However, the limitations of using 4-Hydroxy-5-methylpicolinic acid in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxy-5-methylpicolinic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-5-methylpicolinic acid and its potential therapeutic applications. Finally, more studies are needed to determine the optimal dosage and administration of 4-Hydroxy-5-methylpicolinic acid for therapeutic use.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methylpicolinic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-Hydroxy-5-methylpicolinic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-methyl-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-3-8-5(7(10)11)2-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNFDYSRQUINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methylpicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)







